molecular formula OT2 B1173383 Pigment organic azotol KO CAS No. 12572-71-3

Pigment organic azotol KO

Cat. No.: B1173383
CAS No.: 12572-71-3
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Description

Evolution of Organic Pigments: Historical Trajectories and Modern Developments

The history of pigments is a rich narrative that mirrors the progress of human civilization and scientific understanding. Early pigments were primarily inorganic, derived from naturally occurring minerals and earths. oatext.com The turning point in pigment technology arrived in the 19th century with the advent of synthetic organic chemistry. The synthesis of Mauveine by William Henry Perkin in 1856 marked the beginning of the synthetic dye industry, which paved the way for the development of synthetic organic pigments. sigmaaldrich.com

Organic pigments are broadly defined as insoluble organic compounds that impart color to a substrate. researchgate.net Unlike dyes, which typically dissolve in the application medium, pigments exist as solid particles dispersed within a matrix. slideshare.net The 20th century witnessed a surge in the development of various classes of organic pigments, including the azo pigments, which have become the most widely used type of organic pigment, accounting for a significant portion of the total market. slideshare.netresearchgate.net Modern developments in pigment technology are focused on creating high-performance pigments with superior properties such as enhanced lightfastness, thermal stability, and chemical resistance, driven by the demands of advanced applications in coatings, plastics, and electronics. brilliantchem.com

Chemical Classification and Structural Features within the Azotol Pigment Family

Pigment organic azotol KO belongs to the vast family of azo pigments, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. sigmaaldrich.com The general structure of an azo compound is R-N=N-R', where R and R' are typically aryl groups. researchgate.net The color of azo pigments is determined by the specific chromophoric and auxochromic groups attached to the aromatic rings. sigmaaldrich.com

Azo pigments are further classified based on the number of azo groups and the nature of the coupling components. researchgate.net The "Azotol" designation typically refers to a specific range of azo pigments. This compound is identified by the CAS number 12572-71-3. lookchem.comchemsrc.com While detailed structural information for this specific pigment is not widely published, it is understood to be an organic azo compound. The synthesis of such pigments generally involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with a suitable coupling component, such as a naphthol derivative. The precise reaction conditions, including pH and temperature, are critical in determining the final properties of the pigment.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
CAS Number 12572-71-3 lookchem.comchemsrc.com
Molecular Formula N/A chemsrc.com
Molecular Weight N/A chemsrc.com
Appearance Powder lookchem.comlookchem.com
Solubility Generally insoluble in water and organic solvents. mst.dk mst.dk

Note: "N/A" indicates that the data is not available in the public domain.

Significance of Azo Pigments in Contemporary Research and Technological Applications

Azo pigments are of immense significance in modern industry and research due to their versatility and cost-effectiveness. They are utilized in a wide array of applications, including:

Paints and Coatings: Providing a broad spectrum of colors for architectural, automotive, and industrial coatings. ranbarr.comadvancedsciencenews.com

Plastics and Polymers: For the mass coloration of various plastic products, offering vibrant and durable colors. ranbarr.comadvancedsciencenews.com

Printing Inks: A primary colorant in printing inks for packaging, publications, and textiles. ranbarr.comadvancedsciencenews.com

Textiles: Used in the dyeing and printing of fabrics. ranbarr.com

Cosmetics: Certain azo pigments are approved for use in cosmetic products. advancedsciencenews.com

In the realm of advanced materials science, research is exploring the use of azo pigments in more specialized applications. Their unique electronic properties make them candidates for use in organic electronics, such as organic photovoltaics and light-emitting diodes. The modification of azo pigments to create hybrid organic-inorganic materials is also an active area of research, aiming to enhance properties like thermal stability and flame retardancy. mdpi.com The interaction of azo dyes with inorganic substrates can lead to the formation of lake pigments with improved solvent resistance and thermal stability. mdpi.com

Current Research Gaps and Future Directions for this compound (or its class)

Despite the widespread use of azo pigments, there are notable research gaps concerning specific compounds like this compound. The publicly available data on its precise chemical structure, molecular weight, and detailed physicochemical properties are limited. lookchem.comchemsrc.com This lack of comprehensive characterization hinders a full understanding of its potential applications and performance characteristics.

A particularly interesting and underexplored aspect of this compound is its documented association with alginates in regulatory documents. Alginates are natural polysaccharides known for their biocompatibility and use in biomedical applications. This association suggests potential, yet unverified, applications in biocompatible materials or a unique safety profile that warrants further investigation.

Future research should focus on:

Detailed Structural Elucidation: Utilizing advanced analytical techniques such as NMR and mass spectrometry to determine the exact chemical structure of this compound.

Comprehensive Property Profiling: Systematic measurement of its optical, thermal, and electronic properties to identify its potential for advanced applications.

Investigation of the Alginate Association: Exploring the nature of the interaction between this compound and alginates and its implications for biocompatibility and material design.

Computational Modeling: Employing theoretical calculations to predict the properties of this compound and guide experimental investigations.

By addressing these research gaps, a more complete understanding of this compound can be achieved, potentially unlocking new applications in advanced materials science.

Properties

CAS No.

12572-71-3

Molecular Formula

OT2

Synonyms

Pigment organic azotol KO

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Diazotization and Azo-Coupling Reaction Pathway Optimization

The efficiency and outcome of the synthesis are highly dependent on the optimization of the diazotization and azo-coupling reaction pathways. This involves meticulous control over various reaction parameters to maximize yield and purity.

The kinetics and yield of the diazotization and azo-coupling reactions are significantly influenced by pH and temperature. The diazotization of the aromatic amine, 2,5-dichloroaniline, is typically carried out in an acidic medium at low temperatures, generally between 0 and 5 °C. This is crucial because the resulting diazonium salt is thermally unstable and can decompose at higher temperatures, leading to a lower yield and the formation of byproducts. rhhz.netunb.ca

The subsequent azo-coupling reaction is sensitive to pH. The coupling reaction rate can decrease at a higher pH due to the conversion of the diazonium ion into the less reactive diazotate ion. rhhz.net Conversely, a pH that is too low can protonate the coupling component, reducing its reactivity. Therefore, an optimal pH range is critical for maximizing the coupling efficiency. For many azo pigments, the coupling reaction is carried out under weakly acidic to neutral or slightly alkaline conditions. rhhz.net

Reaction StepParameterOptimal RangeEffect on Kinetics and Yield
Diazotization Temperature0 - 10 °CLower temperatures stabilize the diazonium salt, preventing decomposition and maximizing yield. Higher temperatures accelerate both formation and decomposition. rhhz.net
Diazotization pHAcidicNecessary for the formation of nitrous acid from sodium nitrite (B80452) and stabilization of the diazonium salt.
Azo-Coupling Temperature10 - 20 °CAn increase in temperature can accelerate the reaction rate, but excessive heat can lead to degradation of the diazonium salt. acs.org
Azo-Coupling pH7.0 - 10.0A slightly alkaline pH is often optimal for the coupling reaction, as it facilitates the formation of the phenoxide ion of the naphthol component, which is more reactive towards the diazonium ion. rhhz.netacs.org

This table provides a generalized overview of the influence of pH and temperature on the synthesis of azo pigments. Specific optimal conditions can vary depending on the specific reactants and desired pigment characteristics.

Strategies to minimize these byproducts include:

Precise Temperature Control: Maintaining a low temperature during diazotization is paramount to prevent the decomposition of the diazonium salt into phenols and other impurities. rhhz.net

Control of Stoichiometry: Accurate molar ratios of reactants are crucial to ensure the complete conversion of the starting materials and to avoid unreacted components that can lead to side reactions.

Removal of Excess Nitrous Acid: After the diazotization step, any remaining nitrous acid can lead to the formation of undesirable byproducts. The addition of a nitrous acid scavenger, such as sulfamic acid or urea, is a common practice to eliminate excess nitrous acid before the coupling reaction. rhhz.net

Purification Techniques: After synthesis, the crude pigment is often subjected to purification processes. Recrystallization from a suitable solvent can be employed to remove soluble impurities and improve the crystalline structure of the pigment. abu.edu.ng Washing the pigment with hot water and organic solvents helps to remove residual salts and unreacted starting materials.

Design and Synthesis of Advanced Azotol Precursors

Research into improving the properties of azo pigments has led to the design and synthesis of advanced precursors. For Naphthol AS pigments like Pigment organic azotol KO, this often involves modification of the coupling component (the "azotol" or Naphthol AS derivative). By introducing various functional groups onto the aromatic rings of the precursors, it is possible to fine-tune the electronic and steric properties of the final pigment molecule. google.com

For instance, introducing electron-withdrawing or electron-donating groups can alter the electronic transitions within the molecule, thereby influencing its color. google.com Furthermore, the incorporation of bulky substituents can enhance properties like lightfastness and resistance to migration by hindering intermolecular interactions and protecting the chromophore from degradation. The synthesis of these advanced precursors often involves multi-step organic reactions to build the desired molecular architecture before the final diazotization and coupling steps. nih.gov

Nano-Pigment Synthesis and Hybrid Material Fabrication

The performance of this compound can be significantly enhanced by reducing its particle size to the nanoscale and by fabricating hybrid materials with inorganic matrices.

A promising approach for creating novel hybrid pigments involves the intercalation or adsorption of the organic pigment onto inorganic matrices like clay minerals, such as montmorillonite. mdpi.comdlsu.edu.ph This process can lead to the formation of nano-pigments where the organic dye molecules are immobilized on the clay particles. mdpi.com

The interaction between the pigment and the clay can occur through two primary mechanisms:

Adsorption: The pigment molecules adhere to the external surface of the clay particles.

Intercalation: The pigment molecules penetrate the interlayer spaces of the swelling clay minerals, leading to an expansion of the clay structure. cambridge.org

These hybrid materials can exhibit improved physicochemical properties, such as enhanced thermal stability and lightfastness, as the inorganic matrix can protect the organic pigment from degradation. nih.govnih.gov The clay minerals can act as "micro-reactors" for the formation of the pigment crystals and as supporters to prevent the aggregation of the nanoparticles. doaj.orgresearcher.life

Microencapsulation is a process where pigment particles are coated with a protective polymer shell. This technique can significantly improve the stability and performance of this compound. maxapress.commaxapress.com One common method is emulsion polymerization, where monomers are polymerized in the presence of a pigment dispersion to form a polymer shell around each pigment particle. google.com

The benefits of microencapsulation include:

Enhanced Dispersibility: Encapsulated pigments can be more easily dispersed in various media, such as inks and coatings, leading to more uniform coloration. google.com

Reduced Migration: The polymer shell can prevent the pigment from migrating within a polymer matrix, which is particularly important in plastic applications.

TechniqueDescriptionAdvantages
Complex Coacervation A process involving the electrostatic attraction between two oppositely charged colloids to form a liquid polymer-rich phase that encapsulates the pigment.High encapsulation efficiency (up to 99%). maxapress.com
Spray Drying A suspension of the pigment and a wall material is atomized into a hot air stream, leading to the rapid evaporation of the solvent and the formation of microcapsules.A well-established and rapid process.
Freeze Drying The pigment and wall material are frozen, and then the water is removed by sublimation under vacuum.Good for heat-sensitive materials, helps in preserving the properties of the core material. maxapress.com
Ionic Gelation Based on the ability of polyelectrolytes to crosslink in the presence of multivalent counter-ions to form hydrogel beads.Mild operating conditions, no use of organic solvents. maxapress.com

This table summarizes various microencapsulation techniques that can be applied to pigments for enhanced performance.

Sustainable Synthesis Approaches for Azotol Pigments

The imperative for environmentally benign manufacturing processes has driven significant research into sustainable synthesis methodologies for organic pigments, including those in the Azotol class. Traditional synthesis routes for azo pigments often involve harsh reaction conditions, the use of hazardous solvents, and the generation of substantial waste streams. In contrast, modern sustainable approaches focus on minimizing environmental impact by employing solvent-free techniques, recyclable catalysts, and energy-efficient processes. These green chemistry principles are being increasingly applied to the synthesis of Naphthol AS pigments, a category that includes Azotol KO.

Recent advancements have centered on mechanochemistry and the use of novel catalytic systems to overcome the limitations of conventional methods. These limitations include the need for low temperatures (0–5 °C) to stabilize diazonium salts, the use of strong acids and alkalis, and the instability of diazonium salts at room temperature, which can lead to modest yields and long reaction times.

Mechanochemical Synthesis

One of the most promising sustainable methods is mechanochemical synthesis, which involves the use of mechanical force, such as grinding or ball milling, to induce chemical reactions in the absence of solvents. This solvent-free approach, often referred to as "grindstone chemistry," offers numerous advantages, including simplified product isolation, reduced waste, and often milder reaction conditions.

Research has demonstrated the successful synthesis of azo dyes by grinding aromatic amines with a solid acid catalyst and β-naphthol at room temperature. This method avoids the use of toxic solvents and offers excellent conversion rates. Ball milling is another effective mechanochemical technique that has been employed for the efficient diazotization of phenolic compounds with aryltriazenes under catalyst- and promoter-free conditions. This protocol is noted for its mild conditions, high yields, and potential for gram-scale synthesis, making it a viable alternative for industrial production.

Key Advantages of Mechanochemical Synthesis:

Solvent-free: Eliminates the need for volatile and often toxic organic solvents.

Energy Efficient: Reactions are often conducted at room temperature, reducing energy consumption.

High Yields: Often results in excellent conversion rates and product yields.

Simplified Purification: Reduces the complexity of isolating the final product.

Catalytic Innovations in Sustainable Synthesis

The use of such catalysts in grinding methods combines the benefits of mechanochemistry with catalytic efficiency, leading to a green and economically viable process. The process is characterized by mild conditions, excellent conversions, and a simple product isolation procedure.

Research Findings on Sustainable Azo Dye Synthesis

The following tables summarize key research findings on sustainable methods applicable to the synthesis of Azotol and other Naphthol AS pigments.

Table 1: Comparison of Sustainable Synthesis Methods for Azo Dyes

MethodKey FeaturesCatalysts/ReagentsConditionsAdvantages
Grinding/Mechanochemistry Solvent-free reactionSulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H)Room TemperatureEnvironmentally benign, high conversion, recyclable catalyst, simple workup.
Ball Milling Solvent-free, catalyst-freeAryltriazenesRoom TemperatureMild conditions, high selectivity and yields, operational simplicity, scalable.

Table 2: Performance Data for Sustainable Azo Dye Synthesis

Synthesis ApproachReactantsCatalystReaction TimeYield (%)Reference
Grinding Method Aromatic amines, β-naphtholFe3O4@SiO2-SO3HNot SpecifiedExcellent conversions
Ball Milling Resorcinol, p-methylphenyltriazeneNone6 hours (gram-scale)91%

These sustainable approaches represent a significant step forward in the environmentally responsible production of Azotol pigments. By minimizing waste, reducing energy consumption, and avoiding hazardous materials, these innovative synthetic methodologies align with the core principles of green chemistry and pave the way for a more sustainable future in the pigment industry.

Advanced Structural Elucidation and Solid State Chemistry

Polymorphism and Crystallographic Studies

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical phenomenon in pigment chemistry. Different polymorphs of the same chemical entity can exhibit distinct colors and application properties due to variations in their crystal lattices.

Naphthol AS pigments are known to exhibit polymorphism. Different crystalline forms can be obtained by altering synthesis or finishing conditions, such as the choice of solvent or temperature. For instance, studies on related β-Naphthol pigments have identified multiple polymorphic modifications, often designated as α, β, and γ forms. sdc.org.uk Each polymorph possesses a unique unit cell and molecular packing arrangement, which can be identified and characterized using techniques like X-ray powder diffraction (XRPD). The distinct diffraction patterns serve as fingerprints for each polymorphic form.

The stability of a pigment's crystal lattice is governed by a network of intermolecular interactions. In the case of Pigment Organic Azotol KO and related Naphthol AS pigments, the molecular structure facilitates several key interactions:

Hydrogen Bonding: The presence of amide (-CONH-) and hydroxyl (-OH) or keto (C=O) groups (depending on the tautomeric form) allows for the formation of strong intermolecular hydrogen bonds. These bonds often link molecules into chains or sheets, contributing significantly to the stability and insolubility of the pigment. sdc.org.ukru.nl For example, in some red azo pigments, molecules are arranged in layers formed by strong intermolecular hydrogen bonds. sdc.org.uk

π-π Stacking: The planar, aromatic nature of the naphthol and phenyl rings promotes π-π stacking interactions. Molecules align in columns, with the aromatic planes stacked parallel to each other. sdc.org.ukru.nl This columnar stacking is a defining feature of many organic pigments and plays a crucial role in their electronic properties. sdc.org.uk

Pigments where intermolecular forces are dominated by π-π stacking tend to form needle-shaped crystals, whereas the presence of strong hydrogen bonds in other directions can lead to more platelet-like morphologies. ru.nl

Table 1: Common Intermolecular Interactions in Naphthol AS Pigments

Interaction Type Involved Functional Groups Typical Role in Crystal Structure
Hydrogen Bonding Amide (N-H), Carbonyl (C=O) Links molecules into layers or bands, enhancing stability and solvent fastness. sdc.org.uk
π-π Stacking Phenyl rings, Naphthalene (B1677914) system Promotes columnar stacking of molecules, influencing electronic properties. sdc.org.ukru.nl
Van der Waals Forces Entire molecule Provides general intermolecular cohesion between layers and stacks. sdc.org.uk

The specific arrangement of molecules in a crystal directly influences the pigment's electronic structure and, consequently, its color. Different polymorphs, despite having the same chemical composition, can display noticeably different hues. This is because the intermolecular interactions (e.g., π-π stacking distance and geometry) in each polymorph alter the collective electronic energy levels of the solid. These variations in electronic structure lead to shifts in the absorption of visible light, resulting in different colors.

Spectroscopic techniques are essential for distinguishing polymorphs.

UV-Vis Spectroscopy (Solid-State): Reflectance spectra of different polymorphs will show absorption maxima at different wavelengths, corresponding to their perceived color.

Infrared (IR) Spectroscopy: Changes in hydrogen bonding and molecular conformation between polymorphs lead to shifts in the vibrational frequencies of functional groups, particularly the C=O, N-H, and O-H stretching bands.

Tautomerism and Conformational Analysis in the Solid State

Azo pigments derived from naphthols, including this compound, can exist in two tautomeric forms: the hydroxy-azo form and the keto-hydrazone form. sdc.org.ukuochb.cz Extensive research using X-ray diffraction and solid-state NMR has shown that the keto-hydrazone form is overwhelmingly favored in the solid state for most naphthol AS pigments. sdc.org.ukuochb.cz

The stability of the hydrazone tautomer is attributed to the formation of a strong, intramolecular six-membered hydrogen-bonded ring. sdc.org.uk This internal hydrogen bond, along with intermolecular interactions, locks the molecule into a nearly planar conformation. sdc.org.uk This planarity maximizes the π-system conjugation, which is crucial for the pigment's chromophoric properties. Advanced techniques like solid-state NMR are powerful tools for unambiguously determining the dominant tautomeric form in a solid sample. uochb.czresearchgate.net

Table 2: Comparison of Azo and Hydrazo Tautomers

Feature Azo Tautomer Hydrazo Tautomer
Key Bonds -N=N- (azo), C-O-H (hydroxyl) -N-N-H (hydrazone), C=O (keto)
Intramolecular H-Bond Weaker or absent Strong, forms a stable 6-membered ring. sdc.org.uk
Solid-State Prevalence Generally not favored Predominant form in most naphthol AS pigments. sdc.org.ukuochb.cz
Planarity Less constrained Enforced by intramolecular H-bond, leading to a nearly planar molecule. sdc.org.uk

Photophysics, Photochemistry, and Degradation Mechanisms

Electronic Transitions and Excited State Dynamics

The characteristic red hue of Pigment organic azotol KO arises from its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is governed by electronic transitions within the molecule's chromophore, primarily the azo group (-N=N-) conjugated with the naphthol and nitrophenyl moieties.

Spectroscopic analysis reveals that Pigment Red 3 exhibits distinct absorption maxima in the ultraviolet and visible regions. In solution, it typically shows a strong absorption peak around 507 nm, responsible for its red color, and another in the UV region at approximately 398 nm. nih.gov These absorption bands correspond to the excitation of electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital).

Upon absorption of a photon, the pigment molecule is promoted to an electronically excited state. The dynamics of this excited state, including its lifetime and the pathways for its decay, are critical in determining the pigment's photochemical stability. While specific quantum yields and excited state lifetimes for Pigment Red 3 are not extensively documented in readily available literature, the general behavior of azo pigments suggests that the excited state can undergo several processes. These include non-radiative decay back to the ground state (releasing energy as heat), fluorescence (emission of a photon), or intersystem crossing to a triplet excited state. It is often the long-lived triplet state that is implicated in the initiation of degradative chemical reactions.

Photodegradation Pathways and Molecular Rearrangements

The fading of this compound is a direct consequence of photodegradation, a process initiated by the absorption of light, particularly UV radiation. This leads to a series of chemical reactions that break down the molecular structure of the pigment, resulting in a loss of color.

Mechanisms of Chromophore Cleavage and Fading

The primary mechanism of fading in Pigment Red 3 involves the cleavage of its chromophore. The azo bond (-N=N-) is often the most vulnerable part of the molecule. Reductive cleavage of this bond is a well-established degradation pathway for azo dyes, leading to the formation of colorless aromatic amines. Mass spectrometry studies have identified 1-amino-2-naphthol (B1212963) as a degradation product of Pigment Red 3, confirming the cleavage of the azo linkage. nih.gov This breakdown of the conjugated system responsible for color absorption results in the characteristic fading of the pigment.

Role of Oxidative Processes (e.g., Photo-oxidation, Radical Reactions)

Oxidative processes, particularly photo-oxidation, play a significant role in the degradation of Pigment Red 3. The interaction of the excited pigment molecule with molecular oxygen can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen. researchgate.net Singlet oxygen is a highly reactive form of oxygen that can attack the pigment molecule, leading to its destruction. The photodegradation of Pigment Red 3 can be retarded by the addition of singlet oxygen quenchers, which are compounds that deactivate singlet oxygen, thereby protecting the pigment from oxidative damage. researchgate.net This indicates that photo-oxidation via singlet oxygen is a key degradation pathway. Radical reactions, initiated by the absorption of UV radiation, can also contribute to the breakdown of the pigment structure.

Hydrolytic and Acid-Base Catalyzed Degradation

While photo-induced degradation is the primary concern for Pigment Red 3, its stability can also be influenced by hydrolytic and acid-base conditions. Although azo pigments are generally considered to have low water solubility, hydrolysis is not considered a major degradation pathway under normal environmental conditions. mst.dk However, in the presence of strong acids or bases, the chemical stability of the pigment can be compromised. The specific kinetics and mechanisms of acid-base catalyzed degradation for Pigment Red 3 are not extensively detailed in the available literature, but it is known that extreme pH conditions can affect the electronic structure and stability of the azo linkage.

Thermal Degradation Mechanisms and Stability Profiles

Influence of Environmental Factors on Pigment Stability (e.g., UV Radiation, Humidity)

The stability of this compound is significantly influenced by environmental factors. As extensively discussed, UV radiation is a primary driver of its photodegradation. The energy from UV light is sufficient to break the chemical bonds within the pigment molecule, leading to fading.

Humidity can also play a role in the degradation process. While the direct hydrolytic degradation may be limited, the presence of water can facilitate other degradation pathways. For instance, it can affect the physical state of the pigment and its interaction with the surrounding medium, potentially influencing the rate of photo-oxidation. The combination of high humidity and UV radiation can create a more aggressive environment for the pigment, accelerating its degradation. The weather resistance of pigments is a complex interplay of their resistance to light, humidity, heat, and atmospheric gases. sdc.org.uk

Interactive Data Table: Properties of this compound (Pigment Red 3)

PropertyValue/Description
Common Names Pigment Red 3, Toluidine Red, C.I. 12120
CAS Number 2425-85-6
Molecular Formula C17H13N3O3
UV-Vis Absorption Maxima (λmax) 398 nm, 507 nm nih.gov
Primary Degradation Mechanism Photodegradation (cleavage of the azo bond) nih.gov
Key Degradation Species Singlet Oxygen researchgate.net
Identified Degradation Product 1-amino-2-naphthol nih.gov
Thermal Stability Susceptible to breakdown above 200°C (based on related pigments) researchgate.net

Strategies for Enhancing Photostability of this compound in Material Matrices

The photodegradation of organic pigments like "this compound," a type of Naphthol AS pigment, is a significant concern in applications requiring long-term color stability upon exposure to light, particularly UV radiation. The incorporation of these pigments into various material matrices, such as polymers and coatings, necessitates the use of photostabilization strategies to mitigate color fading and degradation of the surrounding material. The primary approach to enhancing the photostability of Naphthol AS pigments involves the use of light stabilizers, which can be broadly categorized into Ultraviolet Absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS).

The effectiveness of these stabilization strategies is dependent on several factors, including the specific chemical structure of the pigment, its concentration, the nature of the polymer or binder matrix, and the presence of other additives. Research into the photostabilization of Naphthol AS pigments, such as C.I. Pigment Red 22, provides insights into effective strategies.

Ultraviolet Absorbers (UVAs)

UV absorbers function by competitively absorbing harmful UV radiation and dissipating it as less harmful thermal energy, thereby protecting both the pigment and the polymer matrix from photodegradation. The selection of a UVA is critical and depends on its absorption spectrum aligning with the wavelengths that are most damaging to the pigment and the matrix.

Classes of UV absorbers commonly employed include:

Benzotriazoles: These offer broad UV absorption and are widely used in coatings and plastics.

Hydroxyphenyl-s-triazines (HPTs): Known for their high performance and durability, they are suitable for demanding applications.

Benzophenones: Another class of UVAs used to protect against UV degradation.

The efficacy of a UVA is governed by the Beer-Lambert Law, meaning its performance is dependent on its concentration and the thickness of the material (path length). In thin-section applications, higher concentrations of UVAs may be required to achieve the desired level of protection.

Synergistic Combinations of UVAs and HALS

In many applications, a combination of UVAs and HALS is employed to achieve a synergistic effect, providing more comprehensive protection than either stabilizer could alone. This is because they address different aspects of the photodegradation process. The UVA acts as a "front-line" defense by filtering out UV radiation, while the HALS "cleans up" any free radicals that may still form.

This combined approach is particularly effective in protecting both the bulk of the material and its surface. The optimal ratio of UVA to HALS depends on factors such as the opacity of the system. In clear or transparent materials, a higher concentration of UVA is often beneficial. In opaque systems, where the pigment itself can block some UV radiation from penetrating deeply, HALS play a more critical role in protecting the surface.

Influence of the Material Matrix

The choice of polymer or coating binder significantly influences the photostability of the incorporated pigment. The degradation of the matrix itself can produce radicals and other reactive species that can, in turn, accelerate the fading of the pigment. Therefore, selecting a matrix with inherent UV stability is a crucial first step.

The interaction between the pigment and the matrix is also a key consideration. In some cases, the pigment can have a stabilizing effect on the polymer, while in others, it may act as a photosensitizer, accelerating degradation. For Naphthol AS pigments, their interaction with the surrounding matrix and the chosen stabilizers must be carefully evaluated to ensure optimal long-term performance.

Detailed Research Findings

The following table summarizes the general effects and mechanisms of different photostabilization strategies for Naphthol AS pigments based on available research.

Stabilization StrategyPrimary MechanismEffect on Pigment and MatrixKey Considerations
UV Absorbers (UVAs) Competitive absorption of UV radiation and dissipation as heat.Protects both the pigment and the matrix from UV-induced degradation. Reduces color fading and yellowing of the matrix.Performance is dependent on concentration and material thickness (Beer-Lambert Law). Must have an appropriate UV absorption spectrum.
Hindered Amine Light Stabilizers (HALS) Scavenging of free radicals generated during photo-oxidation.Primarily protects the polymer matrix from degradation, which in turn preserves the pigment. Effective against surface defects like loss of gloss and chalking.Regenerative mechanism provides long-term stability. Performance is largely independent of material thickness.
Synergistic UVA/HALS Blends Combination of UV absorption and radical scavenging.Provides comprehensive protection for both the bulk and the surface of the material. Offers superior performance against color change, gloss reduction, and physical degradation compared to individual stabilizers.The ratio of UVA to HALS needs to be optimized for the specific application (e.g., clear vs. opaque systems).
Matrix Selection Inherent stability of the polymer or binder.A more stable matrix will generate fewer degradation products that can attack the pigment, leading to improved overall photostability.The chemical and physical interactions between the pigment and the matrix can influence the degradation pathway.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are cornerstone techniques for studying the electronic properties of organic pigments. DFT is used to determine the ground-state electronic structure, molecular geometry, and orbital energies. TD-DFT builds upon this to calculate excited-state properties, which are crucial for understanding how pigments interact with light.

The perceived color of a pigment is determined by which wavelengths of visible light it absorbs. TD-DFT is a highly effective method for predicting the UV-visible absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be determined.

For a typical organic azo pigment, the primary absorption band in the visible region corresponds to the π→π* electronic transition, which is heavily influenced by the extent of the conjugated system within the molecule. The results of these calculations are often correlated with experimental spectra to validate the computational model.

Illustrative Data for a Generic Azo Pigment: Below is an interactive table showing representative data that could be generated from a TD-DFT calculation for a hypothetical azo pigment, predicting its primary electronic transitions and corresponding absorption wavelengths.

TransitionOscillator Strength (f)Calculated λmax (nm)Character
S0 → S10.95485π→π
S0 → S20.12350n→π
S0 → S30.35280π→π*
This data is for illustrative purposes only and does not represent "Pigment organic azotol KO".

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a pigment's color and electrochemical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally corresponds to absorption at longer wavelengths (a bathochromic or red shift), as less energy is required to excite an electron from the HOMO to the LUMO.

In many azo pigments, which feature electron-donating and electron-accepting groups connected by a π-conjugated system, the primary electronic transition involves an Intramolecular Charge Transfer (ICT) from the donor part (often associated with the HOMO) to the acceptor part (associated with the LUMO). DFT calculations can map the electron density of these orbitals to visualize and quantify the extent of charge transfer upon excitation. Modifying the donor and acceptor strengths is a key strategy in tuning the pigment's color, a process that can be effectively guided by analyzing the impact on the HOMO and LUMO energy levels.

Illustrative Frontier Orbital Data for a Generic Azo Pigment: This interactive table presents typical HOMO-LUMO energy values calculated using DFT for a hypothetical donor-π-acceptor type azo pigment.

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-2.90
HOMO-LUMO Gap 2.95
This data is for illustrative purposes only and does not represent "this compound".

Molecular Mechanics and Dynamics Simulations for Solid-State Behavior and Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for studying large systems, such as the solid-state crystalline form of a pigment. These methods use classical physics to model the interactions between atoms and molecules.

MM is often used to predict the most stable crystal packing arrangements (polymorphism), which can significantly influence the final color, solubility, and stability of the pigment. MD simulations model the movement of atoms and molecules over time, providing insights into the material's thermal stability, phase transitions, and mechanical properties. These simulations are crucial for understanding how intermolecular forces, like hydrogen bonding and π-π stacking between pigment molecules, dictate the bulk properties of the material.

Theoretical Prediction of Reaction Mechanisms and Degradation Pathways

The durability and lightfastness of a pigment are determined by its resistance to degradation. Computational chemistry can be used to model the chemical reactions that lead to color fading. The primary cause of degradation for many organic pigments is exposure to light (especially UV radiation), oxygen, and moisture.

Using DFT, researchers can map the potential energy surface of degradation reactions, such as the photolytic cleavage of the characteristic -N=N- azo bond or oxidative attacks on the aromatic rings. These calculations help identify the most likely degradation pathways by determining reaction intermediates, transition state energies, and reaction barriers. This knowledge is invaluable for designing more stable pigments by modifying the molecular structure to block the most favorable degradation routes.

Structure-Performance Relationship Modeling

Structure-performance relationship modeling, often employing Quantitative Structure-Property Relationship (QSPR) techniques, aims to create a statistical model that correlates a molecule's structural or theoretical properties with its observed performance.

In the context of pigments, computational data from DFT (e.g., HOMO-LUMO gap, dipole moment, molecular size) for a series of related azo compounds can be used as descriptors. These descriptors are then correlated with experimentally measured performance metrics like color shade, lightfastness, or thermal stability. The resulting model can then be used to predict the performance of new, yet-to-be-synthesized pigment molecules, thereby accelerating the design and discovery process by prioritizing the most promising candidates for synthesis.

Environmental Fate and Advanced Degradation Pathways

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Azo pigments are a class of synthetic organic colorants characterized by the presence of one or more azo bonds (-N=N-). Their chemical structure is designed for stability against light and chemical attack to ensure colorfastness in their applications. This inherent stability translates to a general resistance to abiotic degradation in both aquatic and terrestrial environments.

In aquatic environments , the primary abiotic degradation pathways considered are hydrolysis and photolysis. However, for most azo pigments, these processes are exceedingly slow under normal environmental conditions. The azo bond itself is relatively stable to hydrolysis at ambient temperatures and pH ranges found in natural waters. While some azo dyes can undergo photochemical degradation when exposed to sunlight, many pigments, particularly those in particulate form, are less susceptible. Their low water solubility further limits the efficacy of photolysis in the water column.

In terrestrial environments , azo pigments that are deposited on soil tend to be persistent. The rate of abiotic degradation is influenced by factors such as soil type, pH, temperature, and the intensity of solar radiation. Photodegradation is largely limited to the soil surface, with pigments quickly becoming shielded from light as they mix with soil particles. Similar to aquatic environments, hydrolysis is not a significant degradation pathway for most azo pigments in soil. Due to their low solubility, leaching into groundwater is generally limited, with the pigments tending to adsorb to soil organic matter and clay particles. Studies have shown that a significant percentage of azo dyes can be recovered from both sterile and non-sterile soils after extended periods, indicating their stability. nih.gov

Factors Influencing Abiotic Degradation of Azo Pigments
Environmental CompartmentDegradation MechanismControlling FactorsGeneral Rate of Degradation
AquaticPhotolysisLight intensity, water clarity, pigment solubilitySlow
AquaticHydrolysispH, temperatureVery Slow
TerrestrialPhotolysisSunlight exposure, soil mixingSlow (surface only)
TerrestrialAdsorptionSoil organic matter content, clay contentHigh (leading to persistence)

Microbial and Enzymatic Biodegradation Pathways

While abiotic degradation of azo pigments is limited, microbial and enzymatic processes play a more significant role in their environmental fate. A wide range of microorganisms, including bacteria, fungi, and algae, have been shown to be capable of degrading azo dyes.

Aerobic and Anaerobic Degradation Processes

The biodegradation of azo pigments can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the initial and most critical step of azo bond cleavage is favored under anaerobic conditions.

Under anaerobic conditions , many bacteria can utilize azo compounds as electron acceptors in their respiratory processes. This results in the reductive cleavage of the azo bond, a process catalyzed by enzymes known as azoreductases. This cleavage breaks the chromophore of the dye molecule, leading to decolorization of the pigment. This is often the rate-limiting step in the complete mineralization of azo pigments.

Under aerobic conditions , the initial breakdown of the azo bond is less efficient. The electron-withdrawing nature of the azo group makes the molecule less susceptible to oxidative attack by microbial enzymes. However, once the azo bond is cleaved under anaerobic conditions, the resulting aromatic amines can often be further degraded by aerobic microorganisms. This subsequent aerobic degradation is crucial for the complete mineralization of the pigment into less harmful substances like carbon dioxide, water, and inorganic compounds. Therefore, a sequential anaerobic-aerobic process is often considered the most effective pathway for the complete biodegradation of azo pigments.

Identification and Characterization of Environmental Metabolites (e.g., Aromatic Amines from Azo Bond Cleavage)

The most significant environmental concern associated with the biodegradation of azo pigments is the formation of potentially hazardous metabolites. The reductive cleavage of the azo bond, as described above, results in the formation of aromatic amines.

The specific aromatic amines produced depend on the chemical structure of the parent azo pigment. For example, pigments synthesized from benzidine-based precursors can release benzidine, a known human carcinogen, upon degradation. Other aromatic amines that can be formed include anilines, toluidines, and naphthylamines, many of which are also of toxicological concern.

Common Aromatic Amines from Azo Pigment Degradation
Parent Pigment ClassPotential Aromatic Amine MetabolitesGeneral Toxicological Concern
Benzidine-based pigmentsBenzidine, 3,3'-DichlorobenzidineCarcinogenic
Aniline-based pigmentsAniline, Substituted anilinesToxic, potential carcinogen
Toluidine-based pigmentso-Toluidine, p-ToluidineSuspected carcinogen
Naphthylamine-based pigments1-Naphthylamine, 2-NaphthylamineCarcinogenic

Advanced Remediation and Detoxification Strategies for Pigment-Containing Effluents

Given the persistence and potential toxicity of azo pigments and their degradation products, effective remediation and detoxification strategies for industrial effluents are crucial. Conventional wastewater treatment methods are often insufficient for complete removal. Therefore, a range of advanced technologies have been developed.

Physicochemical methods are widely employed and include:

Adsorption: Using materials like activated carbon to bind the pigments.

Coagulation and Flocculation: Using chemical agents to aggregate and precipitate the pigments.

Membrane Filtration: Technologies like nanofiltration and reverse osmosis can physically separate pigment molecules from water.

Advanced Oxidation Processes (AOPs) are highly effective in degrading complex organic molecules like azo pigments. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a broad range of organic compounds. Common AOPs include:

Ozonation: The use of ozone (O3) to break down pigments.

Fenton and Photo-Fenton Processes: These involve the reaction of hydrogen peroxide (H2O2) with iron salts to produce hydroxyl radicals, a process that can be enhanced by UV light. mdpi.comgsconlinepress.com

Photocatalysis: Using semiconductor catalysts like titanium dioxide (TiO2) activated by UV light to generate hydroxyl radicals.

Electrochemical Oxidation: Applying an electric current to promote oxidation reactions. pakjas.com.pk

These advanced technologies can be used alone or in combination with biological treatment methods to achieve a high degree of pigment degradation and detoxification of effluents.

Bioaccumulation and Persistence in Environmental Compartments

The environmental persistence of azo pigments is a direct consequence of their inherent chemical stability. As discussed, they are resistant to many natural degradation processes, leading to their accumulation in certain environmental compartments. gsconlinepress.comgsconlinepress.com

In aquatic systems , due to their generally low water solubility, a significant portion of azo pigments will partition from the water column and accumulate in sediments. This can lead to long-term contamination of benthic ecosystems. The potential for bioaccumulation in aquatic organisms is generally considered low for the parent pigment molecules. This is largely attributed to their large molecular size and low water solubility, which limits their uptake and transport across biological membranes. However, there is a greater concern for the bioaccumulation of their more soluble and mobile degradation products, the aromatic amines. mdpi.com

In terrestrial environments , azo pigments are known to persist in soil. nih.gov They can bind to soil particles, which reduces their bioavailability but also contributes to their long-term presence. The impact on soil microbial communities can be complex, with some studies showing inhibitory effects on certain microbial populations. nih.gov The uptake of azo pigments by plants is generally low, but the potential for uptake of their degradation products exists, which could lead to entry into the food chain. mdpi.com

Materials Science Integration and Performance Enhancement

Pigment-Polymer Matrix Interactions and Dispersion Stability

The performance of Pigment Red 112 in coatings and plastics is heavily dependent on its interaction with the polymer matrix and its dispersion stability. Effective dispersion involves breaking down pigment agglomerates into primary particles and stabilizing them within the polymer to prevent re-agglomeration. patsnap.com

Pigment Red 112 is known for its good dispersibility in both aqueous and solvent-based systems. ispigment.comispigment.com The nature of the polymer matrix plays a significant role in the stability of the dispersion. In polymer media, the pigment particles are ideally locked in a solid matrix, and a uniform dispersion is key to achieving consistent and vibrant color. pigment-dye.com The compatibility between the pigment surface and the polymer is a determining factor for dispersion quality. For instance, Pigment Red 112 is noted for its suitability in alkyd resin systems. knowde.com

The stability of Pigment Red 112 dispersions can be influenced by various factors, including the presence of surfactants and other additives. patsnap.comgoogle.com In aqueous systems, while the pigment has good water resistance, changes in pH or the presence of certain chemicals can lead to agglomeration over time, affecting color uniformity. pigment-dye.com In oil-based media, it generally shows better compatibility and disperses more evenly, often resulting in higher color strength and a glossier appearance. pigment-dye.com

To enhance dispersion stability, various methods have been explored. One patented method for producing an easily dispersible form of C.I. Pigment Red 112 involves azo coupling in a microreactor, which yields the pigment in a finely divided form without the need for surface-modifying additives. google.com Another preparation method aimed at improving its application in water-based systems involves the use of anionic and non-ionic surfactants during synthesis to enhance its hydrophilic properties. google.com

Table 1: Dispersion-Related Properties of Pigment Red 112

PropertyValueSignificance
Oil Absorption (ml/100g)30-70Indicates the amount of binder required to wet the pigment; affects formulation viscosity. union-pigment.com
Specific Surface Area (m²/g)17 - 40A larger surface area can lead to higher color strength but may also require more energy for dispersion. zeyachem.netsypigment.com
pH Value (10% slurry)4.5 - 8.0The surface pH can influence interactions with acidic or basic polymer binders and additives. union-pigment.comprecisechem.com

Application in Organic Photoconductors (OPCs): Charge Generation and Transport

While azo pigments, in general, have been extensively used as charge generation materials (CGMs) in organic photoconductors, particularly for analog copiers, there is a notable lack of specific research literature detailing the application of Pigment Red 112 in this field. imaging.orgimaging.org

Research on other azo pigments has shown that their performance in OPCs is highly dependent on their molecular structure, which influences sensitivity, spectral response, and stability. imaging.org For instance, unsymmetrical azo molecules have been designed to have large dipole moments in their excited state to facilitate the formation of ion pairs, which is a key step in charge generation. imaging.org The interaction between the azo pigment and the charge transport materials (CTMs) is also a critical factor in the charge generation process. imaging.org

Given that Pigment Red 112 is a monoazo pigment, its potential applicability in OPCs would theoretically depend on its photogeneration efficiency and its ability to interact effectively with CTMs. However, without specific studies on its charge generation and transport properties, its performance in OPCs remains speculative. The focus of research and commercial application for CGMs has largely shifted towards other materials like phthalocyanines, especially for laser printers. imaging.org

Performance in Photovoltaic Devices and Optoelectronics

There is no significant body of research available in the public domain to suggest the use or notable performance of Pigment Red 112 in photovoltaic devices or other optoelectronic applications. Organic materials are a major area of research in optoelectronics, with applications in organic solar cells, organic light-emitting diodes (OLEDs), and photodetectors. The suitability of an organic pigment for these applications depends on a range of factors including its light absorption characteristics, charge carrier mobility, and stability.

For a pigment to be effective in a photovoltaic device, its light absorption spectrum must align with the solar spectrum. While Pigment Red 112 has a vivid red color, indicating strong absorption in the green region of the visible spectrum, detailed studies on its full absorption spectrum and its potential for light-harvesting in a solar cell architecture are not available. Consequently, there is no data on the power conversion efficiency of photovoltaic devices employing Pigment Red 112.

The long-term stability of organic materials is a critical challenge in the development of commercially viable organic electronic devices. Factors such as photodegradation and thermal degradation can limit the lifetime of these devices. While Pigment Red 112 exhibits good light and weather fastness in conventional applications like coatings, its stability under the specific operational conditions of an optoelectronic device has not been reported. ispigment.com

Table 2: General Fastness Properties of Pigment Red 112

Fastness PropertyRating/ValueTest Condition/System
Light Fastness (Full Shade)7-8 (on a scale of 1-8)Air-drying paint. sypigment.com
Light Fastness (Reduced Shade)6-7 (on a scale of 1-8)Air-drying paint. sypigment.com
Heat Resistance170-180 °CGeneral testing. union-pigment.comvipulorganics.com
Acid Resistance4-5 (on a scale of 1-5)General testing. precisechem.com
Alkali Resistance4-5 (on a scale of 1-5)General testing. precisechem.com

Advanced Formulations for Coatings and Printing Inks

Pigment Red 112 is a well-established pigment in the coatings and printing ink industries due to its high color strength, brilliant shade, and good fastness properties. ispigment.comzeyachem.net It is used in a variety of formulations, including water-based and solvent-based systems. ispigment.com

In the coatings industry, it is recommended for industrial paints and decorative paints, including both water-based and solvent-based formulations. precisechem.com It can be used in air-drying paints and baking enamels, where it demonstrates excellent light fastness. zeyachem.netsypigment.com For high-end applications such as automotive coatings, it can be used in combination with other pigments like C.I. Pigment Red 12. zeyachem.netsypigment.com

In printing inks, Pigment Red 112 is suitable for various printing processes, including offset, flexographic, and gravure printing. ispigment.com Its good dispersibility and stability are advantageous in producing high-quality prints. ispigment.com Formulations for water-based inks often include specific dispersants and additives to ensure long-term stability and prevent issues like flocculation. patsnap.com One patent describes a preparation for a Pigment Red 112 dispersion for water-based inks that includes components such as dioctyl sodium succinate (B1194679) sulfonate, polyvinylpyrrolidone, and polyepoxysuccinic acid to improve dispersity and stability. patsnap.com

The performance of Pigment Red 112 in these formulations is also dependent on its physical characteristics. Different grades of the pigment are available with varying specific surface areas, which can affect properties like color strength and transparency. zeyachem.netsypigment.com For example, a higher specific surface area generally correlates with higher color strength. zeyachem.net

Development of Responsive Pigments and Functional Materials

The development of responsive or "smart" materials that change their properties in response to external stimuli is a growing area of materials science. Azo compounds, the chemical class to which Pigment Red 112 belongs, are known for the photochromic behavior of some of their derivatives, such as azobenzene. acs.orgwikipedia.org This photoisomerization, a reversible change in molecular geometry upon exposure to light, has led to their investigation as molecular switches in various functional materials. acs.org

However, there is no specific research in the available literature that focuses on the development of responsive pigments or other functional materials based on Pigment Red 112. The structural features required for efficient and reversible photo-switching are not inherently present in all azo compounds, and it appears that Pigment Red 112 has not been a subject of investigation for such applications. Its primary value and research focus have remained in its properties as a stable and high-performance colorant for traditional applications.

Advanced Analytical Methodologies for Research Characterization

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Degradation Monitoring

Vibrational spectroscopy is a cornerstone for the identification and structural elucidation of organic pigments. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a unique molecular "fingerprint," allowing for unambiguous identification and monitoring of chemical changes due to degradation.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). mdpi.com The resulting spectrum is unique to a given compound, making it a reliable identification tool. unimi.it For Naphthol AS pigments, FTIR spectra are characterized by bands corresponding to the aromatic rings, amide group (-CONH-), and hydroxyl group (-OH) of the core naphthol structure. unimi.it However, in complex matrices like paints, signals from binders, fillers (such as calcite or silica), and other additives can dominate the spectrum, potentially obscuring the weaker signals from the organic pigment. unimi.itirb.hr This necessitates careful sample preparation or advanced data analysis to isolate the pigment's spectral features.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. ias.ac.in It is particularly sensitive to non-polar bonds and symmetric vibrations, providing detailed information about the carbon skeleton of the pigment molecule. ias.ac.inresearchgate.net Studies on β-naphthol, a key structural component, have provided detailed assignments of its vibrational modes. ias.ac.inias.ac.in A significant advantage of Raman spectroscopy, especially with modern handheld devices, is its utility in analyzing pigments directly in artworks, though fluorescence from binders or the pigment itself can sometimes be a challenge. researchgate.netmdpi.com

Interactive Table 8.1: Characteristic Vibrational Bands for Naphthol Structures

Wavenumber (cm⁻¹)TechniqueAssignmentReference
~3050Raman / FTIRAromatic C-H stretching ias.ac.in
1375 - 1389RamanC-C and C-O stretching vibrations researchgate.net
700 - 1600FTIR / Raman"Fingerprint" region, characteristic of the naphthalene (B1677914) ring system ias.ac.inias.ac.in
766RamanDifferentiating band between 1-naphthol (B170400) and 2-naphthol (B1666908) isomers researchgate.net

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photochemical Processes

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence techniques, probes the electronic structure of pigment molecules. These methods are fundamental for understanding the origin of color and the photochemical processes that lead to fading or color change.

The color of Naphthol AS pigments arises from the absorption of light in the visible region of theelectromagnetic spectrum, which promotes electrons from a lower energy molecular orbital to a higher one (e.g., π → π* transitions). wikipedia.orgkhanacademy.org The specific wavelengths absorbed depend on the extent of the conjugated π-electron system in the molecule. UV-Vis spectroscopy quantifies this absorption, providing a spectrum that is characteristic of the pigment's chromophore.

Fluorescence spectroscopy provides further insight into the excited states of the pigment molecules. After absorbing a photon, the molecule can relax to the ground state by emitting a photon of lower energy (longer wavelength), a phenomenon known as fluorescence. franklycaroline.com The difference between the absorption and emission maxima is called the Stokes' shift. Studies on 2-naphthol, the precursor to Naphthol AS pigments, show distinct fluorescence emission peaks that are sensitive to the chemical environment, such as pH. franklycaroline.com For instance, protonated 2-naphthol fluoresces around 356 nm, while the deprotonated naphtholate anion emits at approximately 416 nm. franklycaroline.com This sensitivity is crucial for studying photochemical reactions like excited-state proton transfer. franklycaroline.comacs.orgoup.com

Interactive Table 8.2: Electronic Spectroscopy Data for Naphthol Derivatives

CompoundTechniqueExcitation / Absorption λmaxEmission λmaxCommentsReference
1-NaphtholFluorescence290 nm339 nm aatbio.com
2-Naphthol (protonated)Fluorescence~330 nm356 nmData from studies in acidic solution. franklycaroline.com
2-Naphthoxy (deprotonated)Fluorescence~350 nm416 nmData from studies in basic solution. franklycaroline.com

Chromatographic and Mass Spectrometric Techniques for Impurity and Degradation Product Profiling (e.g., Py-GC/MS, LDI-MS)

Mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) is a powerful tool for analyzing the composition of complex organic materials. researchgate.net For involatile materials like pigments, pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is particularly effective. wikipedia.orgpnnl.gov

In Py-GC/MS, the pigment sample is rapidly heated to high temperatures in an inert atmosphere, causing it to break down into smaller, volatile, and characteristic fragments (pyrolysates). chromatographyonline.commdpi.com These fragments are then separated by GC and identified by MS. This technique is invaluable for identifying the core chemical structure of a pigment and for profiling degradation products or impurities from the manufacturing process. researchgate.net Analysis of β-naphthol pigments using Py-GC/MS has shown that they yield low-mass compounds, with 2-naphthol (mass-to-charge ratio, m/z 144) being a key detected fragment, confirming the pigment's chemical class. acs.orgirb.hr

Liquid chromatography coupled with mass spectrometry (LC/MS), particularly with soft ionization techniques like electrospray ionization (ESI), allows for the analysis of intact pigment molecules and their by-products without thermal decomposition. researchgate.net This approach has been used to investigate the collision-induced dissociation fragmentation pathways of β-naphthol pigments, providing a detailed method for the qualitative recognition of this class of molecules in unknown formulations. researchgate.net

Interactive Table 8.3: Common Pyrolysis Fragments of β-Naphthol Pigments Identified by Py-GC/MS

Pyrolysis Productm/z (Mass-to-Charge Ratio)SignificanceReference
2-Naphthol144Key structural marker for β-naphthol pigments acs.orgirb.hr
Phenol94Common fragment from aromatic structures researchgate.net
Aniline93Fragment from the anilide portion of Naphthol AS researchgate.net
Benzonitrile103Common pyrolysis product researchgate.net

X-ray Diffraction and Scattering Techniques for Crystalline Structure and Morphology

X-ray diffraction (XRD) is the definitive method for determining the crystalline structure of materials. Since the final properties of a pigment, such as color, hiding power, and stability, are highly dependent on its solid-state structure, XRD is a critical characterization tool. nih.gov Organic pigments like Naphthol AS are typically crystalline solids. ru.nlresearchgate.net

Single-crystal XRD provides the most detailed structural information, but growing single crystals of pigments suitable for analysis can be impeded by their very low solubility. nih.govresearchgate.net Therefore, X-ray powder diffraction (XRPD) is more commonly used. researchgate.net XRPD provides a diffraction pattern that is a fingerprint of the pigment's crystal lattice. It is highly effective for identifying specific pigments and, crucially, for distinguishing between different crystalline forms, or polymorphs, which can have markedly different colors and properties. researchgate.net Research has shown that Naphthol AS pigments generally give good diffraction data. researchgate.net Detailed crystallographic studies on the precursor molecules, α- and β-naphthol, have elucidated their crystal structures, revealing how molecules are linked through hydrogen bonds into chains. iucr.orgiucr.org

Interactive Table 8.4: Crystallographic Data for Naphthol Isomers

CompoundCrystal SystemSpace GroupUnit Cell DimensionsReference
α-NaphtholMonoclinicP2₁/aa=13.20 Å, b=4.78 Å, c=13.20 Å, β=117.3° iucr.org
β-NaphtholMonoclinicIaa=12.92 Å, b=13.98 Å, c=8.20 Å, β=94.5° iucr.org

Microscopic Techniques for Particle Morphology, Dispersion, and Solid-State Features (e.g., Optical Microscopy, AFM)

Microscopic techniques are essential for visualizing the physical form of pigment particles, including their size, shape (morphology), and how they aggregate and disperse in a binder. These characteristics profoundly influence the optical properties of the final coating, such as color and brightness. anl.gov

Organic pigments typically exist as aggregates and agglomerates of fine crystalline primary particles, which can range from 0.02 to 0.5 µm in size. anl.gov The morphology of these primary particles is dictated by the underlying crystal structure. Pigments where intermolecular forces are dominated by π-π stacking interactions tend to form needle- or rod-shaped crystals. ru.nl The presence of other strong interactions, like hydrogen bonds, can lead to more plate-like morphologies. ru.nl

Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to study particle shape and the structure of aggregates. researchgate.netanl.gov Atomic Force Microscopy (AFM) offers even higher resolution, enabling the characterization of surface topography and solid-state features at the nanoscale. Understanding the surface characteristics is vital, as they govern the dispersion of the pigment particles in a medium and their tendency to re-aggregate, which can negatively impact color characteristics. ru.nl

Future Research Directions and Emerging Paradigms

Bio-inspired Pigment Design and Sustainable Manufacturing

Modern pigment research is increasingly turning to nature for inspiration to develop novel colorants with enhanced properties and more environmentally friendly production methods. The principles of biomimicry are being applied to design pigments with unique functionalities. For instance, researchers are investigating how the structural coloration in organisms like butterfly wings can inform the design of pigments with iridescent or angle-dependent color effects.

A significant focus is on sustainable manufacturing. This includes the development of biocatalytic processes that utilize enzymes for azo dye degradation, which can be adapted for synthesis, offering a greener alternative to traditional chemical reactions. tainstruments.com The synthesis of novel sustainable colorants by incorporating azo chromophores with naturally derived molecules like dopamine is also an active area of research. mdpi.com These bio-inspired approaches aim to create pigments with high performance while minimizing the environmental footprint associated with traditional synthesis, which often involves harsh conditions and potentially hazardous intermediates. nbinno.comvipulorganics.comvipulorganics.combhagwatipigments.com

Integration into Nanotechnology and Advanced Functional Devices

The integration of azo pigments into the field of nanotechnology is opening up new possibilities for advanced functional materials and devices. The unique photophysical properties of azo compounds, such as their ability to undergo reversible photoisomerization, make them candidates for molecular switches and optical data storage. google.com

At the nanoscale, pigment properties can be significantly altered. The synthesis of pigment nanoparticles allows for improved dispersibility, transparency, and even altered color characteristics. Research is exploring the use of azo dyes in conjunction with nanoparticles for various applications. researchgate.net For instance, Naphthol AS pigment compositions are being developed for use in high-tech applications like inkjet inks and color filters for displays, where particle size and stability are critical. google.comtrea.com The interaction between azo dyes and nanoparticles is a key area of study, with potential applications in sensing, catalysis, and advanced coatings. researchgate.netgoogle.com

Mechanistic Understanding of Pigment-Environment Interfaces

The performance and durability of a pigment are intrinsically linked to its interaction with the surrounding environment, particularly the polymer matrix in which it is dispersed. A deeper mechanistic understanding of these pigment-environment interfaces is crucial for developing more robust and long-lasting products.

Development of High-Throughput Screening for Structure-Performance Relationships

The discovery and optimization of new pigments with superior properties can be a time-consuming and resource-intensive process. High-throughput screening (HTS) methods are emerging as a powerful tool to accelerate this process. HTS involves the rapid synthesis and evaluation of large libraries of candidate pigment molecules to identify promising structures with desired performance characteristics.

For azo pigments, this involves establishing clear structure-performance relationships. By systematically modifying the chemical structure—for example, by changing the substitution patterns on the aromatic rings—and rapidly assessing properties like color, lightfastness, and thermal stability, researchers can build predictive models. dyestuffintermediates.com These models, often aided by computational chemistry and machine learning, can guide the synthesis of new pigments with tailored properties. The development of rapid and reliable screening methods, which can quickly assess properties from small amounts of material, is essential for the successful implementation of HTS in the pigment industry. dyestuffintermediates.com This approach promises to significantly shorten the development cycle for new, high-performance Naphthol AS pigments.

Q & A

Spectroscopy :

  • FT-IR : Detect azo (-N=N-) stretches at 1400–1600 cm⁻¹ and aromatic C-H bends.
  • ¹H/¹³C NMR : Resolve proton environments (e.g., naphthol protons at δ 6.8–7.5 ppm).

XRD : Confirm crystallinity and absence of amorphous phases .

Q. What solvent systems are optimal for stabilizing this compound in experimental applications?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and stability by reducing aggregation. Avoid acidic media (pH <5) to prevent protonation of azo bonds, which alters electronic properties. Solvent selection should align with downstream applications (e.g., DMSO for electrochemical studies) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from tautomerism or paramagnetic impurities. Steps:

Reproducibility Checks : Re-run experiments under inert atmospheres.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level).

Doping Tests : Introduce chelating agents to sequester metal contaminants .

  • Case Study : A 2022 study resolved δ 7.2 ppm doublet inconsistencies by identifying trace Fe³⁺ from glassware .

Q. What strategies address low reproducibility in electrochemical studies of this compound?

  • Methodological Answer : Standardize electrode pretreatment (e.g., polishing with 0.05 μm alumina) and electrolyte composition (e.g., 0.1 M KCl). Control oxygen levels via nitrogen purging to prevent redox interference. Use cyclic voltammetry (scan rate 50–100 mV/s) to identify reversible peaks (e.g., E₁/2 ≈ -0.3 V vs. Ag/AgCl) .

Q. How do electronic structure variations in this compound impact its photostability?

  • Methodological Answer : Computational studies (TD-DFT) reveal that electron-withdrawing groups (e.g., -NO₂) on the naphthol ring reduce HOMO-LUMO gaps, increasing UV degradation. Compare with experimental accelerated aging tests (Xe lamp exposure; Δλ = 300–800 nm). Correlation plots of bandgap vs. degradation rate (R² >0.85) validate predictions .

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